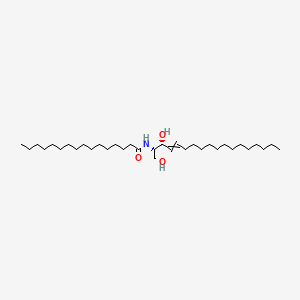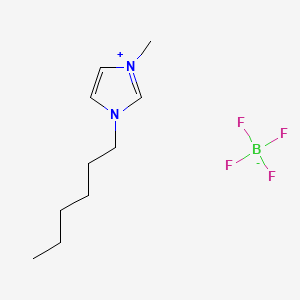
1-Hexyl-3-methylimidazolium tetrafluoroborate
Vue d'ensemble
Description
1-Hexyl-3-methylimidazolium tetrafluoroborate (HMIMBF4) is an organic ionic liquid (OIL) that has been developed for use in various scientific and industrial applications. It is a colorless and odorless liquid that is composed of 1-hexyl-3-methylimidazolium cation and tetrafluoroborate anion. It has a melting point of -20°C and a boiling point of 150°C. HMIMBF4 has been studied for its potential applications in chemical synthesis, catalysis, and electrochemical processes.
Applications De Recherche Scientifique
Electrochemical Properties and Applications
1-Hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF4]) has been studied for its electrochemical properties, revealing a wide potential window for electrochemical behavior studies of species like hydrogen sulfide and thiols. This makes it useful in developing electroanalytical methods for trace determination of organosulfur compounds in petroleum and its products (Beigi et al., 2013).
Thermodynamic Properties
Research on the thermodynamic properties of [HMIM][BF4] includes the study of its density, isothermal compressibility, thermal expansibility, and internal pressure. These properties are significant for understanding and predicting the behavior of this ionic liquid under various temperature and pressure conditions (Safarov & Hassel, 2010).
Ion Association in Solutions
The ion association behavior of [HMIM][BF4] in solutions like acetonitrile has been examined. Studies suggest that in dilute solutions, the imidazolium ring of the cations is solvated by acetonitrile molecules, which is critical for understanding the solvation dynamics and ion association in these ionic liquids (Bešter-Rogač, Stoppa, & Buchner, 2014).
Use in Solvent Extraction
[HMIM][BF4] has been evaluated for its use in solvent extraction, showing significant potential due to its large regions of immiscibility and favorable skewing of tie lines towards the solvent axis. This indicates its usefulness in the extraction of various compounds (Letcher & Reddy, 2005).
Electrical Conductivity
The electrical conductivity of [HMIM][BF4] has been studied across a wide temperature range. These ionic liquids form a glass at lower temperatures, and their conductivity values follow the Vogel-Fulcher-Tammann equation, providing insights into their potential applications in various fields (Leys et al., 2008).
Novel Sample Preparation Techniques
[HMIM][BF4] has been used in innovative microextraction techniques like in situ solvent formation microextraction and cold-induced aggregation microextraction. These methods offer a safer and more efficient way of extracting and concentrating metal ions from various samples, especially water (Baghdadi & Shemirani, 2008; Baghdadi & Shemirani, 2009) (Baghdadi & Shemirani, 2009).
Corrosion Inhibition
Studies on the inhibition of mild steel corrosion in acidic solutions by [HMIM][BF4] have shown high inhibition efficiency. This suggests its potential use as a corrosion inhibitor, with the adsorption of these ionic liquids on steel surfaces playing a critical role (Mashuga et al., 2015).
Viscosity and Thermal Conductivity
The viscosity and thermal conductivity of [HMIM][BF4] have been measured under various temperature and pressure conditions. Understanding these properties is crucial for their application in fields requiring precise control of fluid dynamics (Tomida et al., 2012).
Detection in Aqueous Solutions
[HMIM][BF4] has been used in the development of ion-selective electrodes for its detection in various water sources. This application is important for environmental monitoring and water quality assessment (Ma et al., 2015).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
1-Hexyl-3-methylimidazolium tetrafluoroborate, also known as HMIMBF4, is primarily used in the field of enzyme catalysis . The primary targets of this compound are enzymes, which are biological molecules that significantly speed up the rate of virtually all of the chemical reactions that take place within cells.
Mode of Action
HMIMBF4 acts as a reaction medium in enzyme-catalyzed reactions . It interacts with enzymes to facilitate the catalytic process, thereby enhancing the efficiency of the reaction.
Biochemical Pathways
The specific biochemical pathways affected by HMIMBF4 depend on the enzymes it interacts with. For instance, in the enzymatic resolution of homophenylalanine ester, HMIMBF4 acts as a reaction medium to form enantiomeric homophenylalanine . The downstream effects of this reaction would be determined by the role of homophenylalanine in various biological processes.
Result of Action
The molecular and cellular effects of HMIMBF4’s action are largely dependent on the specific enzymatic reactions it facilitates. In general, by acting as a reaction medium in enzyme-catalyzed reactions, HMIMBF4 can enhance the efficiency of these reactions and influence the production of reaction products .
Action Environment
The action, efficacy, and stability of HMIMBF4 can be influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect enzyme activity and thus the efficiency of enzyme-catalyzed reactions involving HMIMBF4. Furthermore, the hygroscopic nature of HMIMBF4 suggests that it may absorb moisture from the environment, which could potentially affect its stability .
Analyse Biochimique
Biochemical Properties
1-Hexyl-3-methylimidazolium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in enzyme catalysis. It has been observed to interact with various enzymes, enhancing their catalytic efficiency and stability. For instance, this compound can stabilize enzymes by forming a protective layer around them, preventing denaturation and maintaining their activity over extended periods. Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and electrostatic interactions, facilitating the formation of stable complexes that are essential for biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins, leading to altered cellular responses. Furthermore, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is its ability to form hydrogen bonds and electrostatic interactions with biomolecules. These interactions can lead to the stabilization of enzyme-substrate complexes, enhancing catalytic efficiency. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions. This compound can also influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and affecting the transcription of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under various conditions, maintaining its integrity over extended periods. Prolonged exposure to certain environmental factors, such as high temperatures or reactive chemicals, can lead to its degradation. In vitro and in vivo studies have demonstrated that the long-term effects of this compound on cellular function are generally positive, with minimal adverse effects observed .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to enhance enzyme activity and stabilize biomolecules without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for biochemical reactions. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of specific metabolites. For example, it can enhance the activity of enzymes involved in energy production, resulting in increased ATP levels and improved cellular energy status. Additionally, this compound can interact with cofactors such as NADH and FADH2, facilitating their role in redox reactions and other metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transport mechanisms, including passive diffusion and active transport. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function, as well as its overall distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For instance, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression and other nuclear processes .
Propriétés
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.BF4/c1-3-4-5-6-7-12-9-8-11(2)10-12;2-1(3,4)5/h8-10H,3-7H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXLOVLEQJRXFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049252 | |
| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244193-50-8 | |
| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8049252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Hexyl-3-methylimidazolium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9HQ3AJ3PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-Hexyl-3-methylimidazolium tetrafluoroborate?
A1: The molecular formula of this compound is C10H19BF4N2, and its molecular weight is 258.09 g/mol.
Q2: How does the alkyl chain length of imidazolium-based ionic liquids influence their interfacial tension with alkanes?
A: Research shows that increasing the alkyl chain length in imidazolium-based ionic liquids generally leads to a decrease in interfacial tension with alkanes. [] This suggests a relationship between the structural features of ionic liquids and their interactions with other liquids.
Q3: How stable is this compound in a high-pressure environment with carbon dioxide?
A: Research indicates that the this compound + carbon dioxide system exhibits a two-phase liquid-vapor region that persists even at very high pressures. [] This suggests the potential use of [HMIM][BF4] in high-pressure applications involving carbon dioxide.
Q4: What is the impact of temperature on the isobaric thermal expansivity of this compound?
A: Studies on a range of room temperature ionic liquids (RTILs), including this compound, show that isobaric thermal expansivity (αp) generally increases with temperature. [] This information is crucial for understanding the behavior of [HMIM][BF4] under varying thermal conditions.
Q5: Can this compound act as a medium for enzymatic reactions, and what advantages does it offer?
A: Yes, research demonstrates that [HMIM][BF4] can serve as a reaction medium for lipase-catalyzed asymmetric ammonolysis. Compared to traditional organic solvents, [HMIM][BF4] significantly enhances the enantioselectivity of the reaction, highlighting its potential in biocatalysis. []
Q6: How does the use of this compound impact the hydrogenation of hexafluoropropylene?
A: [HMIM][BF4] has been successfully employed in the synthesis of palladium on carbon catalysts for hexafluoropropylene hydrogenation. The presence of the ionic liquid during catalyst preparation significantly influenced the catalytic activity, demonstrating its potential in material synthesis for catalytic applications. []
Q7: What analytical techniques are commonly used to study this compound and its interactions?
A: Various analytical methods have been employed to investigate [HMIM][BF4]. These include gas-liquid chromatography for determining activity coefficients, [] inverse gas chromatography for characterizing thermodynamic properties, [] vibrating tube densimeters for volumetric property analysis, [] and high-performance liquid chromatography for studying solubility and separation processes. [, , , ]
Q8: Can this compound be used for microextraction techniques, and what are its advantages?
A: Yes, [HMIM][BF4] has proven effective as both a foaming agent and a dispersive solvent in ionic liquid foam floatation coupled with ionic liquid dispersive liquid-liquid microextraction. This method, free of volatile organic solvents, effectively extracts and concentrates analytes from environmental water samples. [] Additionally, it's been successfully utilized in in-situ solvent formation microextraction, enabling the pre-concentration of pesticides like carbaryl and carbofuran from water samples for HPLC analysis. []
Q9: How does this compound perform as an additive in capillary electrophoresis for separating biogenic amines?
A: Research suggests that [HMIM][BF4] can function as a mobile phase additive in capillary electrophoresis. It helps prevent analyte sorption onto capillary walls, leading to more efficient separations. []
Q10: What is the role of this compound in the fabrication of MXenes for supercapacitor electrodes?
A: [HMIM][BF4] plays a critical role in a novel approach to fabricating MXenes through ionic-liquid-based microemulsions. This method leverages the unique interface reaction properties of microemulsions to optimize the etching of MAX phases, resulting in a more efficient MXene synthesis. []
Q11: Have there been any computational studies on this compound?
A: Yes, density functional theory (DFT) calculations have been used to gain a deeper understanding of the transport behavior of [HMIM][BF4]. [] These calculations can provide insights into the electronic structure and properties of this ionic liquid.
Q12: What is the solubility behavior of this compound in binary mixtures with common solvents like dimethyl sulfoxide (DMSO) and acetonitrile (ACN)?
A: [HMIM][BF4] forms binary mixtures with DMSO and ACN, exhibiting complete miscibility across the entire composition range at atmospheric pressure and temperatures from 298.15 to 353.15 K. [] This finding is valuable for understanding the behavior of [HMIM][BF4] in solution and its potential for applications requiring specific solvent systems.
Q13: Does the alkyl chain length in imidazolium-based ILs affect the solubility of aloe-emodin in these liquids?
A: Research indicates that the solubility of aloe-emodin is influenced by the alkyl chain length of the imidazolium-based IL. This highlights the importance of structural considerations when choosing an appropriate IL for specific applications, such as drug formulation or extraction. []
Q14: Has this compound been investigated as a green solvent alternative, and what are the findings?
A: Yes, [HMIM][BF4] has been studied as a potential green solvent for the Diels-Alder reaction. Initial assessments using the ECO (Ecological and Economic Optimisation) method suggest that [HMIM][BF4] shows promise as a more environmentally friendly alternative to conventional solvents in specific chemical processes. []
Q15: How does this compound compare to other ionic liquids in terms of properties and applications?
A: The properties and suitability of [HMIM][BF4] are often compared to other ionic liquids, particularly those with varying alkyl chain lengths on the imidazolium cation or different anions. For instance, its performance in extracting butanol from heptane was compared to [OMIM][BF4], [HMIM][OTf], and [HMIM][NTf2], revealing the influence of both the cation structure and anion type on extraction efficiency. [] Similarly, its CO2 solubility was evaluated against [hmim][Tf2N] and [hmim][FAP], highlighting the impact of anion choice on gas absorption capabilities. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


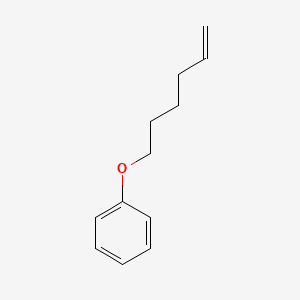
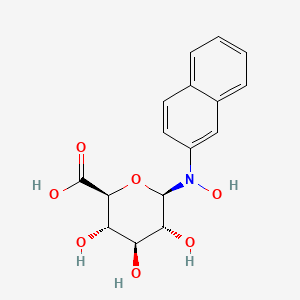
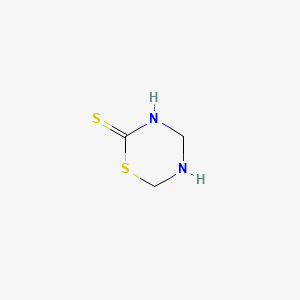

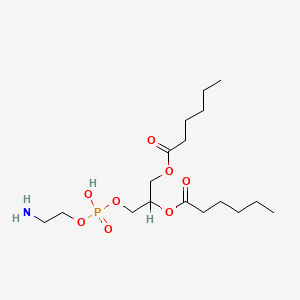
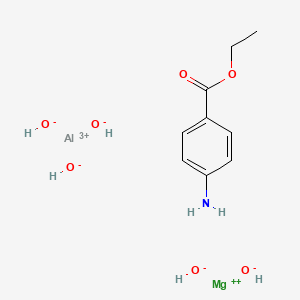



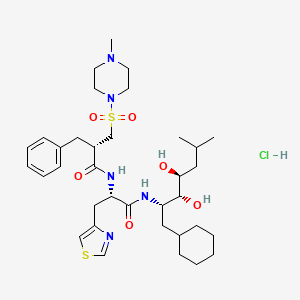
![N-[2-[(2-chloro-1-oxopropyl)hydrazo]-2-oxoethyl]benzenesulfonamide](/img/structure/B1225837.png)

